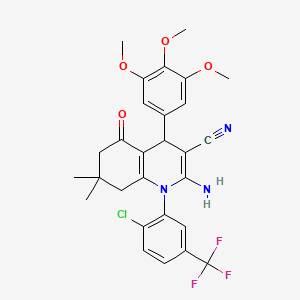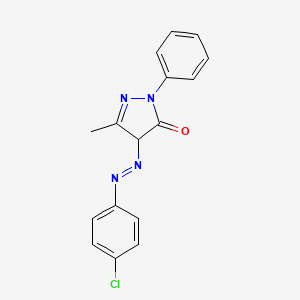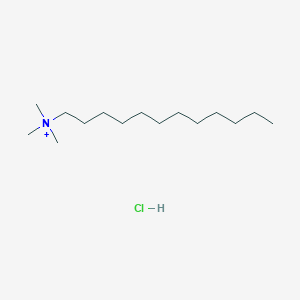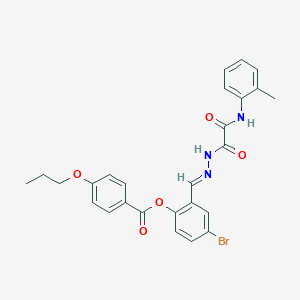![molecular formula C18H17NO3 B12040228 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 5761-07-9](/img/structure/B12040228.png)
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(dimetilamino)metil]-7-hidroxi-3-fenil-4H-cromen-4-ona es un compuesto orgánico sintético que pertenece a la clase de las cromonas. Las cromonas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en la química medicinal. Este compuesto en particular presenta un grupo dimetilaminometil en la posición 8, un grupo hidroxilo en la posición 7 y un grupo fenilo en la posición 3 del núcleo de la cromona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-[(dimetilamino)metil]-7-hidroxi-3-fenil-4H-cromen-4-ona generalmente implica una reacción de Mannich. En un experimento típico, se agrega una solución de formaldehído, una solución acuosa de dimetilamina y un derivado de cromona adecuado a etanol. La mezcla de reacción se agita a temperatura ambiente durante varias horas, lo que lleva a la formación del producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en investigación en lugar de la fabricación a gran escala. los principios de la reacción de Mannich se pueden ampliar con los ajustes adecuados a las condiciones de reacción y los procesos de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
8-[(dimetilamino)metil]-7-hidroxi-3-fenil-4H-cromen-4-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 7 se puede oxidar para formar una cetona.
Reducción: El grupo carbonilo en el núcleo de la cromona se puede reducir para formar una dihidrocromona.
Sustitución: El grupo dimetilaminometil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente como agentes reductores.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Formación de 7-ceto-3-fenil-4H-cromen-4-ona.
Reducción: Formación de 7-hidroxi-3-fenil-4H-dihidrocromen-4-ona.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
8-[(dimetilamino)metil]-7-hidroxi-3-fenil-4H-cromen-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer y la enfermedad de Alzheimer.
Industria: Se utiliza en el desarrollo de sondas y sensores fluorescentes debido a su núcleo de cromona.
Mecanismo De Acción
El mecanismo de acción de 8-[(dimetilamino)metil]-7-hidroxi-3-fenil-4H-cromen-4-ona implica su interacción con varios objetivos moleculares. El grupo hidroxilo en la posición 7 puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el grupo dimetilaminometil puede interactuar con receptores celulares. Estas interacciones pueden modular las vías de señalización y las actividades enzimáticas, lo que lleva a los efectos biológicos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
7-hidroxi-3-fenil-4H-cromen-4-ona: Carece del grupo dimetilaminometil, lo que da como resultado diferentes actividades biológicas.
8-metil-7-hidroxi-3-fenil-4H-cromen-4-ona: Presenta un grupo metil en lugar de un grupo dimetilaminometil, lo que lleva a variaciones en la reactividad química y los efectos biológicos.
8-[(dimetilamino)metil]-7-hidroxi-4H-cromen-4-ona: Carece del grupo fenilo en la posición 3, lo que afecta sus propiedades generales.
Singularidad
8-[(dimetilamino)metil]-7-hidroxi-3-fenil-4H-cromen-4-ona es única debido a la presencia del grupo dimetilaminometil en la posición 8, que confiere reactividad química y actividades biológicas distintas en comparación con otros derivados de la cromona .
Propiedades
Número CAS |
5761-07-9 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12/h3-9,11,20H,10H2,1-2H3 |
Clave InChI |
GAOPHGBTHDAMKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040152.png)





![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)



![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)


